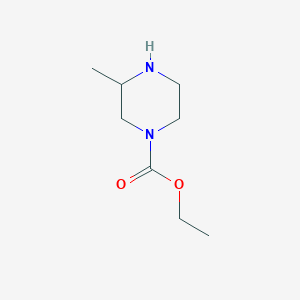

Ethyl 3-methylpiperazine-1-carboxylate

Description

Ethyl 3-methylpiperazine-1-carboxylate is a piperazine derivative featuring a methyl group at the 3-position of the piperazine ring and an ethyl ester moiety at the 1-position. Piperazine derivatives are widely utilized in pharmaceutical chemistry due to their versatility as intermediates and their ability to modulate biological activity.

This compound is structurally analogous to tert-butyl-protected derivatives (e.g., tert-butyl (3S)-3-methylpiperazine-1-carboxylate), which are frequently employed in drug discovery workflows, such as the synthesis of CCR5 antagonists for HIV-1 entry inhibition . Ethyl 3-methylpiperazine-1-carboxylate itself is less documented in the literature but can be inferred to share synthetic and pharmacological relevance with its tert-butyl counterparts.

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 3-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)10-5-4-9-7(2)6-10/h7,9H,3-6H2,1-2H3 |

InChI Key |

BCRCNSBMXWWOJT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCNC(C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Ethyl 3-methylpiperazine-1-carboxylate with structurally related piperazine derivatives:

Key Comparative Analysis

Ester Group Influence

- Ethyl vs. tert-Butyl Esters : Ethyl esters (e.g., Ethyl 3-methylpiperazine-1-carboxylate) are less sterically hindered and more metabolically labile than tert-butyl esters, making them suitable for prodrug strategies. In contrast, tert-butyl esters (e.g., ) require acidic deprotection but offer superior stability during synthesis .

- Methyl vs. Ethyl Esters : Methyl esters (e.g., methyl pyrazinecarboxylates in ) hydrolyze faster than ethyl esters, affecting pharmacokinetics .

Substituent Positioning

- 3-Methyl vs. 4-Substituted Derivatives : The 3-methyl group in Ethyl 3-methylpiperazine-1-carboxylate likely imposes distinct conformational constraints compared to 4-substituted analogs (e.g., ). This positioning may enhance binding to targets like CCR5 or serotonin receptors, as seen in related compounds .

Synthetic Accessibility

- Ethyl 3-methylpiperazine-1-carboxylate can be synthesized via reductive amination (e.g., NaBH₃CN-mediated reactions, as in ) or carbamate coupling (e.g., tert-butyl analogs in ). Its synthesis is less resource-intensive than tert-butyl derivatives, which often require Boc-protection/deprotection steps .

Biological Relevance Piperazine derivatives with ethyl carboxylate groups (e.g., ) are explored as CNS agents due to their ability to cross the blood-brain barrier. The 3-methyl variant may offer improved metabolic stability over non-methylated analogs .

Preparation Methods

Procedure:

-

Reaction Setup : 3-Methylpiperazine (1.0 equiv) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.

-

Base Addition : Triethylamine (1.2 equiv) is added to scavenge HCl generated during the reaction.

-

Alkylation : Ethyl chloroformate (1.1 equiv) is added dropwise at 0°C to minimize side reactions.

-

Workup : The mixture is stirred at room temperature for 12–24 hours, followed by filtration to remove salts and solvent evaporation.

-

Purification : Column chromatography (hexane/ethyl acetate) yields the product as a colorless liquid.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Reaction Time | 12–24 hours |

| Purity (HPLC) | ≥95% |

Esterification of 3-Methylpiperazine-1-Carboxylic Acid

This method employs Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions.

Procedure:

-

Acid Activation : 3-Methylpiperazine-1-carboxylic acid (1.0 equiv) is suspended in ethanol.

-

Catalysis : Concentrated sulfuric acid (0.1 equiv) is added as a catalyst.

-

Reflux : The mixture is heated under reflux for 48 hours.

-

Neutralization : The solution is cooled, neutralized with NaHCO₃, and extracted with DCM.

-

Isolation : Solvent removal and distillation yield the ester.

Challenges:

-

Equilibrium-driven reaction requiring excess ethanol.

-

Potential decomposition of the acid at high temperatures.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 50–60% |

| Reaction Temperature | 80°C (reflux) |

Protection-Deprotection Strategy Using tert-Butyl Groups

A two-step approach involving Boc protection followed by ethyl esterification ensures regioselectivity.

Procedure:

-

Boc Protection :

-

Ethoxycarbonylation :

-

The Boc group is removed with HCl/dioxane.

-

The free amine reacts with ethyl chloroformate under standard alkylation conditions.

-

Advantages:

-

Avoids over-alkylation of the piperazine ring.

-

Higher regiochemical control.

Key Data:

| Step | Yield |

|---|---|

| Boc Protection | 85–90% |

| Ethyl Esterification | 70–75% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving yields.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Yield | 82–88% |

| Reaction Time | 30 minutes |

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each approach:

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Alkylation | 65–78 | High | Moderate |

| Fischer Esterification | 50–60 | Low | Low |

| Protection-Deprotection | 70–75 | Moderate | High |

| Microwave-Assisted | 82–88 | High | High |

Industrial-Scale Considerations

For large-scale production, microwave-assisted synthesis and direct alkylation are preferred due to shorter reaction times and higher yields. However, Boc-mediated routes are critical for synthesizing enantiomerically pure variants.

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for Ethyl 3-methylpiperazine-1-carboxylate?

- Synthesis : Multi-step reactions starting from piperazine derivatives are typical. Key steps include alkylation of the piperazine ring and esterification. For example, ethyl chloroformate is often used to introduce the carboxylate group under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups .

Q. How is the structural integrity of Ethyl 3-methylpiperazine-1-carboxylate confirmed experimentally?

- X-ray crystallography is the gold standard for resolving 3D conformation. For instance, SHELX software refines crystallographic data to determine bond angles, torsion angles, and intermolecular interactions .

- Dynamic NMR can detect rotational barriers in the piperazine ring, while Differential Scanning Calorimetry (DSC) assesses thermal stability .

Q. What solvent systems and purification methods are optimal for isolating this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals .

- Purification : Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) as eluent effectively separates byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of Ethyl 3-methylpiperazine-1-carboxylate in nucleophilic substitutions?

- Kinetic Analysis : Pseudo-first-order kinetics under varying pH and temperature reveal rate-determining steps. For example, alkaline hydrolysis of the ester group follows an SN2 mechanism, with activation energy (~45 kJ/mol) calculated via Arrhenius plots .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict electrophilic sites, such as the carbonyl carbon, which aligns with experimental reactivity trends .

Q. How do contradictory data on reaction yields arise, and how can they be resolved?

- Case Study : Conflicting reports on Suzuki coupling yields (45–78%) may stem from varying palladium catalysts (Pd(OAc)₂ vs. PdCl₂) or base selection (K₂CO₃ vs. Cs₂CO₃). Systematic optimization using Design of Experiments (DoE) identifies critical factors (e.g., ligand choice, solvent polarity) .

- Analytical Discrepancies : Disparities in melting points (e.g., 112–115°C vs. 118–120°C) may indicate polymorphic forms. Powder X-ray Diffraction (PXRD) and Hot-Stage Microscopy (HSM) differentiate crystalline phases .

Q. What strategies are employed to study the compound’s biological activity and structure-activity relationships (SAR)?

- In Vitro Assays : Enzyme inhibition (e.g., acetylcholinesterase) is tested via Ellman’s method, with IC₅₀ values correlated to substituent electronic effects (Hammett σ constants) .

- SAR Insights : Methylation at the piperazine 3-position enhances lipophilicity (logP ↑0.5), improving blood-brain barrier penetration in rodent models .

Key Methodological Recommendations

- Crystallography : Use SHELXL for refining high-resolution data; anisotropic displacement parameters improve accuracy for heavy atoms (e.g., nitrogen in piperazine) .

- Reaction Optimization : Employ Response Surface Methodology (RSM) to balance competing factors (e.g., temperature vs. catalyst loading) in cross-coupling reactions .

- Bioactivity Validation : Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets like kinases or GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.